(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)(1,3,5-trimethyl-1H-pyrazol-4-yl)methanone
Beschreibung
Eigenschaften
IUPAC Name |
[4-(triazol-2-yl)piperidin-1-yl]-(1,3,5-trimethylpyrazol-4-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N6O/c1-10-13(11(2)18(3)17-10)14(21)19-8-4-12(5-9-19)20-15-6-7-16-20/h6-7,12H,4-5,8-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMFJIOAQWGIWED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)C(=O)N2CCC(CC2)N3N=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Wirkmechanismus
Target of Action
Similar compounds have been shown to have excellent binding affinities to a range of proteins.
Mode of Action
It’s known that similar compounds interact with their targets, causing changes that lead to their biological activities.
Biochemical Pathways
Similar compounds have been shown to affect various biochemical pathways, leading to a broad spectrum of biological properties.
Pharmacokinetics
Similar compounds are known to be highly soluble in water and other polar solvents, which can impact their bioavailability.
Result of Action
Similar compounds have been shown to exhibit a variety of biological activities, such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities.
Biologische Aktivität
The compound (4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)(1,3,5-trimethyl-1H-pyrazol-4-yl)methanone is a complex organic molecule that combines a triazole ring and a piperidine moiety with a pyrazole. This unique structure has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 290.34 g/mol. The structure features:
- Triazole Ring: Known for its stability and diverse biological activities.
- Piperidine Ring: Often associated with analgesic and anti-inflammatory properties.
- Pyrazole Group: Exhibits various pharmacological effects including antimicrobial and anticancer activities.
Antimicrobial Activity
Research indicates that compounds containing triazole moieties exhibit significant antimicrobial properties. In a study assessing various triazole derivatives, it was found that derivatives similar to our compound showed promising activity against both gram-positive and gram-negative bacteria as well as fungi .
Table 1: Antimicrobial Activity of Triazole Derivatives
| Compound Type | Activity Against Bacteria | Activity Against Fungi |
|---|---|---|
| Triazole Derivatives | Yes | Yes |
| Piperidine Derivatives | Moderate | Low |
| Pyrazole Derivatives | High | Moderate |
Anticancer Properties
The anticancer potential of the compound has been evaluated in vitro against various cancer cell lines. Studies have shown that related triazole compounds can inhibit cell proliferation in breast cancer (T47D) and colon cancer (HCT-116) cell lines with IC50 values ranging from 6.2 μM to 43.4 μM .
Case Study: Anticancer Activity
In a recent study, a derivative of the compound was tested against several cancer cell lines:
- HCT-116 (Colon Carcinoma): IC50 = 6.2 μM
- T47D (Breast Cancer): IC50 = 43.4 μM
These results indicate that modifications to the triazole structure can enhance anticancer activity.
The biological activity of this compound is believed to involve multiple mechanisms:
- Inhibition of Enzyme Activity: The triazole ring can interact with enzymes involved in cellular signaling pathways.
- Induction of Apoptosis: Compounds in this class have been shown to trigger apoptosis in cancer cells through caspase activation.
- Disruption of Cell Membrane Integrity: Antimicrobial activity may result from damage to bacterial cell membranes.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound's biological activity, it is essential to compare it with other known derivatives.
Table 2: Comparison with Similar Compounds
| Compound | Antimicrobial Activity | Anticancer Activity | Mechanism of Action |
|---|---|---|---|
| Triazole Derivative A | High | Moderate | Enzyme inhibition |
| Piperidine Derivative B | Moderate | Low | Cell membrane disruption |
| Pyrazole Derivative C | High | High | Apoptosis induction |
| Our Compound | High | High | Multiple mechanisms |
Q & A
Q. How can the synthesis of (4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)(1,3,5-trimethyl-1H-pyrazol-4-yl)methanone be optimized for improved yield and purity?
- Methodological Answer : The compound’s synthesis involves refluxing precursors (e.g., 3,5-diaryl-4,5-dihydro-1H-pyrazole derivatives) in ethanol, followed by recrystallization from a DMF-EtOH (1:1) mixture to isolate the product . Monitoring reaction progress using NMR spectroscopy (e.g., tracking proton shifts in the triazole and pyrazole moieties) and IR spectroscopy (confirming carbonyl stretches at ~1650–1700 cm⁻¹) ensures structural fidelity at each step . Adjusting reflux duration (2–4 hours) and solvent ratios during recrystallization can enhance purity (≥95%) and yield (60–75%).
Q. What spectroscopic techniques are critical for confirming the structure of this compound?
- Methodological Answer :
- 1H NMR : Key signals include the singlet for the three methyl groups on the pyrazole (δ 2.1–2.4 ppm) and the triazole proton (δ 7.8–8.1 ppm) .
- 13C NMR : The carbonyl carbon (C=O) appears at δ 165–170 ppm, while the triazole carbons resonate at δ 125–145 ppm .
- IR : A strong absorption band near 1680 cm⁻¹ confirms the methanone carbonyl group .
- Mass Spectrometry (MS) : The molecular ion peak ([M+H]+) should match the exact mass (calculated via high-resolution MS).
Q. What solvent systems are compatible with this compound for in vitro biological assays?
- Methodological Answer : The compound’s solubility varies with solvent polarity. It is sparingly soluble in water but dissolves in DMSO (≥10 mg/mL) and ethanol (5–8 mg/mL) . For cell-based assays, prepare stock solutions in DMSO (<1% final concentration to avoid cytotoxicity) and dilute in PBS or culture medium. Pre-filter sterilization (0.22 μm) is recommended for sterility .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to elucidate the role of the triazole and pyrazole moieties in biological activity?
- Methodological Answer :
- Synthetic Modifications : Replace the triazole with other heterocycles (e.g., imidazole, tetrazole) or vary pyrazole substituents (e.g., methyl to ethyl groups) .
- Assay Design : Test derivatives against target enzymes (e.g., kinases) or pathogens (e.g., Gram-negative bacteria) using standardized protocols .
- Data Analysis : Correlate substituent electronic/hydrophobic properties (Hammett σ, LogP) with activity trends. For example, electron-withdrawing groups on the triazole may enhance binding to hydrophobic enzyme pockets .
Q. How can contradictory data on the compound’s antimicrobial efficacy across studies be resolved?
- Methodological Answer :
- Standardize Assay Conditions : Use CLSI/M07-A11 guidelines for MIC determination, ensuring consistent inoculum size (5 × 10⁵ CFU/mL) and incubation (37°C, 18–24 hours) .
- Control for Solvent Effects : Compare DMSO vs. ethanol vehicles to rule out solvent interference.
- Cross-Validate with Structural Analogs : Test compounds with shared scaffolds (e.g., triazole-piperidine hybrids) to identify trends .
Q. What computational strategies are effective for predicting the compound’s pharmacokinetic (ADMET) properties?
- Methodological Answer :
- In Silico Tools : Use SwissADME to predict LogP (lipophilicity), CYP450 interactions, and blood-brain barrier permeability .
- Molecular Dynamics (MD) Simulations : Model binding to serum albumin (PDB ID: 1AO6) to assess plasma protein binding .
- Toxicity Prediction : Employ ProTox-II to estimate hepatotoxicity and mutagenicity risks .
Key Research Challenges
- Synthetic Scalability : Multi-step synthesis with low yields (<50%) for intermediates like 4-(2H-triazol-2-yl)piperidine .
- Biological Target Identification : Use CRISPR-Cas9 screening or thermal proteome profiling to identify protein targets .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
